REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].ClC1C=CC=CC=1.Br.O>C(O)(=O)C.BrBr>[C:6]1(=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:1](=[O:3])[CH2:2][O:7]1
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours the reaction was cooled to 60° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic layer removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chlorobenzene (2.0 L)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers concentrated under reduced pressure to approximately 3.0 L
|
Type
|
ADDITION
|
Details
|
Propan-2-ol (5.0 L) was charged
|
Type
|
TEMPERATURE
|
Details
|
the slurry cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
WASH
|
Details
|
washed with propan-2-ol (2.0 L)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C2=C1C=CC=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 736 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |